4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide
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Overview
Description
4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents under controlled conditions. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the preparation of thiophene derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent . In the industry, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Compared to other thiophene derivatives, 4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide is unique due to its specific structural features and functional groups. Similar compounds include suprofen, articaine, and other thiophene-based drugs . These compounds share some common properties but differ in their specific applications and biological activities .
Properties
Molecular Formula |
C15H15N3O2S3 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2S3/c1-8-9(2)23-14(12(8)13(16)20)18-15(21)17-11(19)6-5-10-4-3-7-22-10/h3-7H,1-2H3,(H2,16,20)(H2,17,18,19,21)/b6-5+ |
InChI Key |
MCKIXELGRVBWLC-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)/C=C/C2=CC=CS2)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C=CC2=CC=CS2)C |
Origin of Product |
United States |
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